

# GSK805: A Comparative Analysis of Crossreactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK805    |           |
| Cat. No.:            | B15606167 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the RORyt inhibitor, **GSK805**.

GSK805 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[2] By inhibiting RORyt, GSK805 effectively suppresses the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This guide provides a comparative analysis of the cross-reactivity of GSK805 with other nuclear receptors, supported by available experimental data and detailed methodologies.

## Potency and Selectivity Profile of GSK805

**GSK805** demonstrates high potency against its primary target, RORyt. Its activity is most pronounced in functional cellular assays that measure the downstream effects of RORyt inhibition. While a comprehensive screening panel detailing the cross-reactivity of **GSK805** against a wide array of nuclear receptors is not publicly available, data from related compounds and the initial screening assays provide strong evidence for its selectivity.

One study notes that **GSK805** was identified through a Fluorescence Resonance Energy Transfer (FRET) assay that assessed its inhibitory activity against the RORyt ligand-binding domain and was compared to other nuclear receptors.[3] Although the specific cross-reactivity data for **GSK805** was not detailed, information on other RORyt inhibitors from the same



discovery program, such as TMP778 and TMP920, offers valuable insight. For these related compounds, the half-maximal inhibitory concentration (IC50) against other nuclear receptors was significantly higher than for RORyt, indicating a high degree of selectivity.[2]

Table 1: Potency of GSK805 against RORyt

| Assay Type                      | Target/Process               | pIC50 | Reference |
|---------------------------------|------------------------------|-------|-----------|
| FRET Assay                      | RORyt                        | 8.4   | [1]       |
| Th17 Cell Differentiation Assay | Th17 Cell<br>Differentiation | >8.2  | [1]       |

Table 2: Selectivity Profile of a Structurally Related RORyt Inhibitor (TMP778)

| Target Nuclear<br>Receptor          | Assay Type                   | IC50 (μM) | Fold<br>Selectivity (vs.<br>RORyt) | Reference |
|-------------------------------------|------------------------------|-----------|------------------------------------|-----------|
| RORyt                               | Luciferase<br>Reporter Assay | 0.017     | 1x                                 | [2]       |
| RORα                                | Luciferase<br>Reporter Assay | 1.24      | ~73x                               | [2]       |
| RORβ                                | Luciferase<br>Reporter Assay | 1.39      | ~82x                               | [2]       |
| Panel of 22 other nuclear receptors | Luciferase<br>Reporter Assay | >10       | >588x                              | [2]       |

# RORyt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt playing a central role. The pathway is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which activate the transcription factor STAT3. Activated STAT3, in turn, induces the expression



of RORyt. RORyt then drives the transcription of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). The binding of IL-23 to its receptor further stabilizes the Th17 phenotype. **GSK805** acts by inhibiting the transcriptional activity of RORyt, thereby blocking this entire cascade.



Click to download full resolution via product page

Caption: RORyt signaling pathway in Th17 cell differentiation.

## **Experimental Methodologies**

The determination of potency and selectivity of nuclear receptor modulators like **GSK805** relies on a combination of biochemical and cell-based assays.

## Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay is designed to measure the direct interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide. The principle involves a donor fluorophore-labeled antibody that binds to a tagged LBD and an acceptor fluorophore-labeled coactivator peptide. When the LBD and coactivator interact, the donor and acceptor are brought into close proximity, resulting in FRET. A compound that disrupts this interaction, such as an antagonist or inverse agonist, will lead to a decrease in the FRET signal.





Click to download full resolution via product page

Caption: Workflow of a FRET-based assay for RORyt inhibitors.

#### **Protocol Outline:**

- Reagent Preparation: The ligand-binding domain of the target nuclear receptor (e.g., RORyt) is expressed with an affinity tag (e.g., GST). A fluorescently labeled antibody against the tag serves as the FRET donor. A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1) is labeled with a FRET acceptor.
- Assay Plate Preparation: Test compounds, including GSK805 and other nuclear receptor ligands, are serially diluted in an appropriate buffer and added to a microplate.
- Reaction Incubation: The tagged LBD, donor-labeled antibody, and acceptor-labeled coactivator peptide are added to the wells containing the test compounds. The plate is



incubated to allow the components to reach binding equilibrium.

- Signal Detection: The FRET signal is measured using a plate reader capable of timeresolved fluorescence. The ratio of acceptor to donor emission is calculated.
- Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor and maximum inhibition). IC50 values are determined by fitting the dose-response data to a fourparameter logistic equation.

## **Cell-Based Nuclear Receptor Reporter Assay**

This assay measures the transcriptional activity of a nuclear receptor in a cellular context. It typically involves transfecting host cells (e.g., HEK293) with two plasmids: one expressing the nuclear receptor of interest (or its LBD fused to a GAL4 DNA-binding domain) and another containing a reporter gene (e.g., luciferase) under the control of a response element recognized by the nuclear receptor.

#### Protocol Outline:

- Cell Culture and Transfection: A suitable cell line is cultured and then co-transfected with an expression vector for the nuclear receptor and a reporter plasmid containing the appropriate response elements upstream of a luciferase gene.
- Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., GSK805).
- Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
- Data Analysis: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration). The dose-dependent inhibition of the nuclear receptor's transcriptional activity is used to calculate the IC50 value for the test compound.



### Conclusion

GSK805 is a highly potent inhibitor of RORyt. While a direct and comprehensive cross-reactivity panel for GSK805 against a wide range of nuclear receptors is not publicly available, the existing data on its potency and the selectivity of closely related compounds strongly suggest a favorable selectivity profile. The primary mechanism of action of GSK805 is the inhibition of the RORyt-mediated transcriptional program that is essential for Th17 cell differentiation. The use of robust biochemical and cell-based assays is crucial for characterizing the activity and selectivity of such nuclear receptor modulators. Further studies detailing the broader off-target profile of GSK805 would be beneficial for a complete understanding of its therapeutic potential and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805: A Comparative Analysis of Cross-reactivity with Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#cross-reactivity-of-gsk805-with-other-nuclear-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com